Calystegine B1

Description

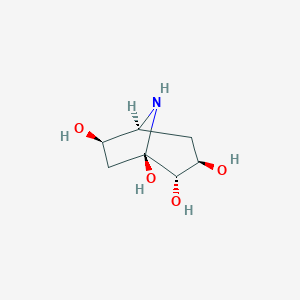

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c9-4-1-3-5(10)2-7(12,8-3)6(4)11/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFFLYRIKODYEN-CXNFULCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(N2)(C(C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H](C[C@](N2)([C@H]([C@@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925887 | |

| Record name | 8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127414-86-2 | |

| Record name | Calystegine B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127414-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calystegine B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127414862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Calystegine B1 natural sources and distribution

An In-Depth Technical Guide to the Natural Sources and Distribution of Calystegine B1

Authored by a Senior Application Scientist

Abstract

This compound, a polyhydroxylated nortropane alkaloid, is a potent glycosidase inhibitor with significant potential in biomedical research and therapeutic development. Its structural similarity to monosaccharides allows it to competitively inhibit key enzymes involved in carbohydrate metabolism, making it a molecule of high interest. This technical guide provides a comprehensive overview of this compound, focusing on its natural distribution across the plant kingdom, its biosynthetic origins, mechanism of action, and established methodologies for its extraction and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compelling natural product.

Introduction to Calystegines

Calystegines are a class of water-soluble, polyhydroxylated nortropane alkaloids.[1][2] Structurally, they are analogues of sugars and are recognized as a new class of potent glycosidase inhibitors.[2] First identified in the roots of Calystegia sepium (hedge bindweed), their distribution has since been established across several plant families, notably the Solanaceae, Convolvulaceae, and Moraceae.[1][3][4]

This compound, specifically, is a tetrahydroxylated nortropane alkaloid. Its significance lies in its potent and selective inhibitory activity against certain glycosidases, particularly β-glucosidase.[2][5] This activity has prompted investigations into its potential therapeutic applications, including as a chemical chaperone for Gaucher disease and as an antiviral or antidiabetic agent. Understanding its natural sources is the first critical step in harnessing its potential.

Natural Distribution and Abundance of this compound

This compound is not ubiquitously distributed; its presence is largely concentrated within specific plant families and is often localized to particular tissues.

Taxonomic Distribution

The occurrence of this compound and its related compounds is most prominent in the following plant families:

-

Solanaceae (Nightshade Family): This is the most significant source of this compound. It is found in numerous edible plants, including potatoes (Solanum tuberosum), eggplants (Solanum melongena), tomatoes (Solanum lycopersicum), and peppers (Capsicum annuum).[1][3][6] Its presence has also been confirmed in other genera such as Atropa, Datura, Hyoscyamus, Mandragora, and Lycium.[4][5][7]

-

Convolvulaceae (Morning Glory Family): This family, which includes the genus Calystegia from which the compounds derive their name, is another primary source. Species like Calystegia sepium and Convolvulus arvensis are known to produce calystegines.[2]

-

Moraceae (Mulberry Family): Edible fruits such as mulberries have been shown to contain various calystegines, including B1.[1][3]

Tissue-Specific Localization and Quantitative Data

Calystegines are synthesized in the roots and subsequently translocated to other parts of the plant. Consequently, their concentration can vary significantly between different plant organs. While initially believed to be confined to roots, they have now been identified in virtually all plant parts, including leaves, stems, tubers, and fruits.[4]

The following table summarizes the distribution and reported concentrations of this compound in various plant sources. It is important to note that concentrations can be influenced by cultivar, growing conditions, and plant stress.

| Plant Family | Species | Plant Part(s) | Reported Concentration of this compound | Reference(s) |

| Solanaceae | Physalis divaricata | Root Cultures | 8.52 µg/g (fresh mass) | [8][9][10] |

| Physalis pubescens | Root Cultures | Present (unquantified) | [8][9][10] | |

| Lycium chinense | Roots | Present (unquantified) | [5] | |

| Hyoscyamus albus | Aerial Parts, Leaves | Present (unquantified) | [4] | |

| Mandragora autumnalis | Roots | Present (unquantified) | [4][7] | |

| Various Edible Vegetables (Peppers, Potatoes, etc.) | Fruits, Tubers | Detected, but often at lower levels than B2 | [1][3][6] | |

| Jam Tomato | Fruit | 1.9 mg/kg | [11] | |

| Convolvulaceae | Calystegia sepium | Root Cultures | Present as part of a B-series mixture | [2] |

Biosynthesis of this compound

Calystegines are derived from the well-established tropane alkaloid biosynthetic pathway.[12][13] The pathway begins with amino acids and converges on the key intermediate, tropinone. The fate of tropinone is a critical branch point determining the class of alkaloid produced.

-

Formation of Tropinone: The pathway initiates from the amino acids ornithine and arginine, which are converted to putrescine. Through the action of putrescine N-methyltransferase (PMT), N-methylputrescine is formed, which then undergoes oxidation and cyclization to form the N-methyl-Δ¹-pyrrolinium cation. This cation condenses with a precursor derived from acetate to ultimately yield tropinone.

-

Reduction to Pseudotropine: Tropinone can be reduced by two distinct enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII). While TRI produces tropine (3α-tropanol), the precursor to hyoscyamine and scopolamine, TRII reduces tropinone to pseudotropine (3β-tropanol), the direct precursor for calystegines.[4]

-

Hydroxylation and Formation: Pseudotropine then undergoes a series of hydroxylation and other modifications to form the various calystegines. The precise enzymatic steps leading from pseudotropine to this compound are still under investigation, but it involves the formation of a nortropane skeleton and multiple hydroxylation events.[11] A key intermediate in this later stage is 3β-tigloyloxytropane.[14]

Caption: Biosynthetic pathway of this compound from primary metabolites.

Biological Activity: Glycosidase Inhibition

The biological significance of this compound stems from its ability to act as a potent and competitive inhibitor of glycosidases. Its polyhydroxylated nortropane structure mimics the oxocarbenium ion-like transition state of the natural glycone substrate during enzymatic hydrolysis.

This compound exhibits strong inhibitory activity against β-glucosidase.[2] The inhibition is competitive, meaning it binds to the active site of the enzyme, thereby preventing the substrate from binding. The inhibition constants (Ki) vary depending on the source of the enzyme. For instance, this compound competitively inhibits bovine, human, and rat β-glucosidases with Ki values of 150 µM, 10 µM, and 1.9 µM, respectively.[1][3][15] This potent inhibition raises the possibility of toxicity if large quantities of plants containing these compounds are consumed.[1][3]

Caption: Mechanism of competitive inhibition by this compound.

Standard Protocol: Extraction and Quantification

The hydrophilic nature of calystegines necessitates specific extraction protocols that differ from those used for conventional lipophilic alkaloids.[4] Ion-exchange chromatography is a cornerstone of their isolation.

Step-by-Step Extraction and Isolation Workflow

This protocol is a generalized methodology based on common practices described in the literature.[4] Optimization may be required depending on the plant matrix.

-

Sample Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder to maximize surface area for extraction.

-

Defatting (Optional but Recommended): For matrices with high lipid content, pre-extract the powdered material with a non-polar solvent like petroleum ether or hexane to remove fats that could interfere with subsequent steps.

-

Hydrophilic Extraction: Macerate the powdered plant material in an aqueous methanol solution (typically 50:50, v/v) for 24 hours.[4] Repeat this extraction process three times to ensure exhaustive recovery.

-

Filtration and Concentration: Combine the extracts, filter to remove solid plant debris, and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to remove the methanol.

-

Cation-Exchange Chromatography:

-

Acidify the remaining aqueous extract and apply it to a strong cation-exchange column (e.g., Dowex 50W-X8, H+ form).

-

Wash the column with deionized water to remove neutral and anionic compounds (sugars, organic acids).

-

Elute the alkaloids (including calystegines) from the column using an alkaline solution, such as 2 M ammonium hydroxide.

-

-

Purification and Analysis:

-

Evaporate the ammonia from the eluate to yield a crude alkaloid fraction.

-

This fraction can be further purified using techniques like preparative HPLC or subjected to analysis.

-

Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for the identification and quantification of calystegines.[1][4][7]

-

Derivatization: Due to their low volatility, calystegines must be derivatized before GC analysis. A common method is silylation, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents like hexamethyldisilazane and trimethylchlorosilane in pyridine.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. Separation is typically achieved on a non-polar column (e.g., DB-5ms).

-

Identification and Quantification: Identification is confirmed by comparing the retention time and mass spectrum of the analyte with those of an authentic this compound standard. Quantification is performed by generating a calibration curve with the standard and integrating the peak area of the target analyte in the sample.

Caption: Experimental workflow for this compound extraction and analysis.

Conclusion and Future Directions

This compound is a valuable natural product with a well-defined role as a glycosidase inhibitor. Its distribution is primarily concentrated in the Solanaceae and Convolvulaceae families, including many common food plants. The biosynthesis of this compound is intricately linked to the tropane alkaloid pathway, branching off at the reduction of tropinone. Standardized protocols for its extraction and quantification, centered around ion-exchange chromatography and GC-MS, are well-established, enabling further research into its biological functions and potential applications.

Future research should focus on elucidating the remaining unknown enzymatic steps in its biosynthesis, which could open avenues for metabolic engineering and enhanced production in microbial or plant-based systems. Further investigation into its pharmacological properties is warranted to fully explore its therapeutic potential, particularly in the context of lysosomal storage disorders and other metabolic diseases.

References

-

Asano, N., Kato, A., Oseki, K., Tomita, E., & Watson, A. A. (1997). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Glycobiology, 7(8), 1085–1088. [Link]

-

Asano, N., Nishida, M., Kato, A., Kizu, H., & Matsui, K. (1997). Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities. Journal of Enzyme Inhibition, 12(2), 135-144. [Link]

-

Molyneux, R. J., Nash, R. J., & Asano, N. (1996). Alkaloid Glycosidase Inhibitors. In Alkaloids: Chemical and Biological Perspectives (Vol. 11, pp. 303-343). Pergamon. [Link]

-

BioCrick. (n.d.). This compound. BioCrick Bio-Tech. [Link]

-

Molyneux, R. J., Pan, Y. T., Goldmann, A., Tepfer, D. A., & Elbein, A. D. (1993). Calystegins, a novel class of alkaloid glycosidase inhibitors. Archives of Biochemistry and Biophysics, 304(1), 81–88. [Link]

-

Asano, N., Oseki, K., Tomioka, E., Kizu, H., & Matsui, K. (1997). Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. European Journal of Biochemistry, 248(2), 294–300. [Link]

-

Asano, N., Kato, A., Oseki, K., Tomita, E., & Watson, A. A. (1997). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Glycobiology, 7(8), 1085–1088. [Link]

-

ResearchGate. (n.d.). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. [Link]

-

Bekkouche, K., Daali, Y., Cherkaoui, S., Veuthey, J. L., & Christen, P. (2001). Calystegine distribution in some solanaceous species. Phytochemistry, 58(3), 455–462. [Link]

-

Bekkouche, K., Daali, Y., Cherkaoui, S., Veuthey, J. L., & Christen, P. (2001). Calystegine distribution in some solanaceous species. Phytochemistry, 58(3), 455–462. [Link]

-

Azemi, M. E., Mosaddegh, M., Cheraghali, A. M., Namjooyan, F., & Dräger, B. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Iranian Journal of Pharmaceutical Research, 5(1). [Link]

-

ResearchGate. (n.d.). The effects of calystegines isolated from edible fruits and Vegetables on mammalian liver glycosidases. [Link]

-

Azemi, M. E., Mosaddegh, M., Cheraghali, A. M., Namjooyan, F., & Dräger, B. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. SID. [Link]

-

Azemi, M. E., Mosaddegh, M., Cheraghali, A. M., Namjooyan, F., & Dräger, B. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. ResearchGate. [Link]

-

Azemi, M. E., Mosaddegh, M., Cheraghali, A. M., Namjooyan, F., & Dräger, B. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Iranian Journal of Pharmaceutical Research. [Link]

-

ResearchGate. (n.d.). Calystegines in Calystegia sepium derive from the tropane alkaloid pathway. [Link]

-

ResearchGate. (n.d.). Calystegines derive from the tropane alkaloid pathway and share the first enzymatic steps. [Link]

-

EFSA CONTAM Panel (EFSA Panel on Contaminants in the Food Chain), Schrenk, D., Bignami, M., Bodin, L., et al. (2019). Overview of available toxicity data for calystegines. EFSA Journal, 17(1), e05541. [Link]

-

Wu, S., Zhou, Y., Ning, Y., et al. (2024). Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane. Nature Communications, 15(1), 3624. [Link]

-

ResearchGate. (n.d.). Calystegines derive from the tropane alkaloid biosynthetic pathway and.... [Link]

Sources

- 1. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calystegins, a novel class of alkaloid glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of available toxicity data for calystegines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calystegine distribution in some solanaceous species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. researchgate.net [researchgate.net]

- 10. repository.brieflands.com [repository.brieflands.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | CAS:127414-86-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

Calystegine B1: A Technical Guide to its Discovery, Properties, and Therapeutic Potential

Introduction

Calystegine B1 is a polyhydroxylated nortropane alkaloid, a class of natural products that has garnered significant interest in the scientific community for its potent biological activities. Structurally, it is an analog of monosaccharides, which underlies its primary mechanism of action as a competitive inhibitor of glycosidase enzymes. These enzymes play crucial roles in a myriad of biological processes, including carbohydrate metabolism and glycoprotein processing. The ability of this compound to modulate the activity of specific glycosidases has positioned it as a valuable tool for biochemical research and a promising lead compound in the development of therapeutics for a range of diseases, most notably lysosomal storage disorders. This in-depth technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of this compound, with a particular focus on its potential applications in drug development.

Discovery and History: Unveiling a New Class of Alkaloids

The story of this compound begins in the late 1980s with the pioneering work of David Tepfer, Annie Goldmann, and their colleagues at the French National Institute for Agricultural Research (INRA) in Versailles. Their research was initially focused on the chemical ecology of plant-microbe interactions in the rhizosphere, the soil region directly influenced by root secretions. They were investigating substances exuded by the roots of hedge bindweed (Calystegia sepium) that could serve as specific nutrients for soil bacteria.

In 1988, Tepfer and Goldmann reported the discovery of a novel group of polar, water-soluble nitrogenous compounds from the root exudates of C. sepium.[1] They named these compounds "calystegins" (a term later revised to "calystegines"). Their initial hypothesis was that these compounds could act as nutritional mediators, fostering a specific relationship between the plant and certain soil bacteria capable of catabolizing them.[1]

Subsequent structural elucidation by Goldmann and her collaborators in 1990 revealed the calystegines to be a new class of polyhydroxylated nortropane alkaloids.[1] Among the initial compounds isolated and characterized was this compound. This discovery was significant as it expanded the known diversity of tropane alkaloids, which were primarily associated with the Solanaceae family and known for their psychoactive properties (e.g., atropine and cocaine). The identification of these highly hydrophilic and sugar-like alkaloids in the Convolvulaceae family opened up new avenues of phytochemical and biochemical research.

Further studies soon revealed that the biological significance of calystegines extended beyond their role as a potential nutrient source for soil microbes. Their structural resemblance to sugars led to the investigation of their effects on glycosidases, enzymes that hydrolyze glycosidic bonds in complex carbohydrates. This line of inquiry proved fruitful, establishing this compound and its congeners as potent and specific glycosidase inhibitors, thereby paving the way for the exploration of their therapeutic potential.

Chemical Properties and Structure

This compound is a tetrahydroxylated nortropane alkaloid with the chemical formula C₇H₁₃NO₄. Its structure is characterized by a bicyclic nortropane core, which is an 8-azabicyclo[3.2.1]octane skeleton, adorned with four hydroxyl groups. The specific stereochemistry of these hydroxyl groups is crucial for its biological activity.

Key Structural Features:

-

Nortropane Core: A rigid bicyclic amine that provides the foundational scaffold.

-

Polyhydroxylation: The presence and spatial arrangement of multiple hydroxyl groups mimic the structure of monosaccharides, enabling it to fit into the active sites of glycosidase enzymes.

The structural similarity to sugars is the cornerstone of its function as a glycosidase inhibitor. The nitrogen atom in the nortropane ring is typically protonated at physiological pH, which is thought to play a key role in its interaction with the catalytic residues within the enzyme's active site.

Mechanism of Action: Competitive Inhibition of Glycosidases

The primary mechanism of action of this compound is the competitive inhibition of specific glycosidase enzymes. As a structural mimic of the natural sugar substrates of these enzymes, this compound binds to the active site, thereby preventing the binding and subsequent hydrolysis of the actual substrate. This leads to a reduction in the enzyme's catalytic activity.

This compound has been shown to be a potent inhibitor of several glycosidases, with a particularly strong affinity for β-glucosidase and α-galactosidase.[2][3] The degree of inhibition is dependent on the specific enzyme, its source (i.e., mammalian, plant, or microbial), and the concentration of the inhibitor.

Experimental Protocols

Isolation and Purification of this compound from Natural Sources

The following is a representative protocol for the isolation and purification of this compound from plant material, such as the roots of Calystegia sepium or tubers of Solanum tuberosum (potato). This protocol is a composite of methodologies described in the literature and may require optimization depending on the specific plant source and available equipment.

Materials:

-

Fresh or freeze-dried plant material (e.g., roots of C. sepium)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Strong cation-exchange resin (e.g., Dowex 50WX8, H⁺ form)

-

Glass chromatography column

-

Rotary evaporator

-

Freeze-dryer (lyophilizer)

-

Analytical equipment for monitoring fractions (e.g., TLC, GC-MS, or LC-MS)

Procedure:

-

Extraction: a. Homogenize the fresh plant material or grind the freeze-dried material to a fine powder. b. Extract the powdered material with 80% aqueous methanol (MeOH:H₂O, 80:20 v/v) at room temperature with constant stirring for 24 hours. Repeat the extraction three times. c. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to remove the methanol. d. Resuspend the aqueous residue in deionized water and acidify to pH 2-3 with 1 M HCl. e. Filter the acidified extract to remove any precipitated material.

-

Cation-Exchange Chromatography: a. Pack a glass chromatography column with the strong cation-exchange resin and equilibrate the column with deionized water. b. Load the acidified aqueous extract onto the column. The positively charged alkaloids, including this compound, will bind to the resin. c. Wash the column extensively with deionized water to remove neutral and anionic compounds. d. Elute the bound alkaloids from the column with 2 M ammonium hydroxide. e. Collect the fractions and monitor for the presence of alkaloids using a suitable analytical technique (e.g., thin-layer chromatography with Dragendorff's reagent).

-

Purification and Isolation: a. Pool the alkaloid-containing fractions and concentrate under reduced pressure to remove the ammonia. b. The resulting aqueous solution can be further purified by additional chromatographic steps, such as preparative HPLC on a suitable column (e.g., a hydrophilic interaction liquid chromatography [HILIC] column) if a mixture of calystegines is present and pure this compound is desired. c. Lyophilize the purified fractions to obtain this compound as a white powder.

-

Characterization: a. Confirm the identity and purity of the isolated this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Total Synthesis of this compound

While the total synthesis of this compound has not been as extensively reported as that of some of its analogs, a plausible synthetic route can be constructed based on the successful syntheses of other calystegines, such as Calystegine B2.[1] The following is a conceptual multi-step protocol outlining a potential strategy for the total synthesis of (+)-Calystegine B1. This is a complex undertaking that requires expertise in synthetic organic chemistry.

Conceptual Synthetic Strategy:

A plausible retrosynthetic analysis suggests that this compound can be derived from a suitably functionalized cycloheptenone intermediate. This intermediate, in turn, can be constructed from a chiral starting material, such as a carbohydrate, to ensure the correct stereochemistry of the final product.

Key Synthetic Steps:

-

Chiral Pool Starting Material: The synthesis would likely commence with a readily available and enantiopure starting material, such as D-glucose, to establish the stereocenters that will become part of the this compound core.

-

Formation of a Key Intermediate: Through a series of protecting group manipulations and functional group transformations, the carbohydrate starting material would be converted into a key acyclic intermediate containing the necessary stereocenters and functional groups for the subsequent cyclization step.

-

Ring-Closing Metathesis (RCM): A powerful strategy for the formation of the seven-membered cycloheptene ring would be the use of a ring-closing metathesis reaction on a diene precursor. This reaction, often catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), is highly efficient for the formation of medium-sized rings.

-

Functional Group Transformations: Following the formation of the cycloheptene ring, a series of functional group transformations would be required to install the remaining hydroxyl groups and the amino functionality of the nortropane core. This could involve stereoselective dihydroxylation of the double bond and the introduction of the nitrogen atom.

-

Formation of the Bicyclic Nortropane System: The final key step would be the formation of the bicyclic nortropane skeleton. This could be achieved through an intramolecular cyclization, such as a reductive amination or an N-alkylation reaction.

-

Deprotection: The final step would involve the removal of all protecting groups to yield the target molecule, (+)-Calystegine B1.

This conceptual outline represents a feasible, albeit challenging, approach to the total synthesis of this compound, leveraging modern synthetic methodologies to construct this complex natural product.

Quantitative Data on Glycosidase Inhibition

The inhibitory activity of this compound against various glycosidases has been quantified in several studies. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme; a lower Ki value indicates a more potent inhibitor.

| Enzyme | Source | Ki (µM) | Reference |

| β-Glucosidase | Bovine liver | 150 | [2][3] |

| β-Glucosidase | Human liver | 10 | [2][3] |

| β-Glucosidase | Rat liver | 1.9 | [2][3] |

| α-Glucosidase | Rice | 0.9 (noncompetitive) | [4] |

Therapeutic Potential and Drug Development

The potent and selective glycosidase inhibitory activity of this compound has positioned it as a molecule of significant interest for drug development, particularly in the context of lysosomal storage diseases (LSDs).

Pharmacological Chaperone Therapy for Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the accumulation of globotriaosylceramide (Gb3) in various tissues, resulting in progressive renal failure, cardiovascular disease, and neuropathic pain.

In many cases, the genetic mutations responsible for Fabry disease lead to the production of a misfolded but potentially functional α-Gal A enzyme. This misfolded enzyme is recognized by the cell's quality control system in the endoplasmic reticulum (ER) and targeted for degradation, preventing it from reaching the lysosome where it is needed.

Pharmacological chaperone therapy (PCT) is a therapeutic strategy that uses small molecules to bind to and stabilize these misfolded enzymes, facilitating their correct folding and trafficking to the lysosome.[5][6] As a potent inhibitor of α-galactosidase, this compound has the potential to act as a pharmacological chaperone for certain mutant forms of α-Gal A. By binding to the active site of the misfolded enzyme in the ER, this compound could stabilize its conformation, allowing it to bypass the ER-associated degradation pathway and be transported to the lysosome, where it can then catabolize the accumulated Gb3.

While the concept is promising, it is important to note that specific preclinical and clinical studies evaluating this compound as a pharmacological chaperone for Fabry disease are currently limited in the public domain.[7] Further research is needed to validate its efficacy and safety in relevant in vivo models.

Conclusion

This compound, since its discovery as a member of a novel class of nortropane alkaloids, has emerged as a fascinating and potentially valuable natural product. Its potent and selective glycosidase inhibitory activity, stemming from its unique polyhydroxylated structure, has made it a valuable tool for biochemical research. Furthermore, its potential as a pharmacological chaperone for lysosomal storage diseases such as Fabry disease highlights its promise in the realm of drug development. The methodologies for its isolation from natural sources are established, and plausible routes for its total synthesis have been conceptualized. As our understanding of the intricate roles of glycosidases in health and disease continues to grow, so too will the importance of molecules like this compound that can selectively modulate their function. Future research, particularly preclinical and clinical investigations into its therapeutic efficacy, will be crucial in fully realizing the potential of this remarkable alkaloid.

References

-

Asano, N., Kato, A., & Oseki, K. (1997). Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities. Carbohydrate Research, 304(2), 173-178. [Link]

-

Goldmann, A., Milat, M. L., Ducrot, P. H., Lallemand, J. Y., Maille, M., Lépingle, A., Charpin, I., & Tepfer, D. (1990). Tropane derivatives from Calystegia sepium. Phytochemistry, 29(7), 2125-2127. [Link]

-

Asano, N., Kato, A., Matsui, K., Watson, A. A., Nash, R. J., Molyneux, R. J., Hackett, L., Topping, J., & Winchester, B. (1997). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Glycobiology, 7(8), 1085-1088. [Link]

-

Asano, N., Kato, A., Matsui, K., Watson, A. A., Nash, R. J., Molyneux, R. J., Hackett, L., Topping, J., & Winchester, B. (1997). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Glycobiology, 7(8), 1085–1088. [Link]

-

Ishii, S. (2012). Pharmacological chaperone therapy for Fabry disease. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(2), 18-32. [Link]

-

Fan, J. Q. (2008). A contradictory role for imino sugars in the treatment of lysosomal storage diseases. Trends in Pharmacological Sciences, 29(5), 226-231. [Link]

-

Skaanderup, P. R., & Madsen, R. (2003). A short synthetic route to the calystegine alkaloids. The Journal of Organic Chemistry, 68(6), 2115-2122. [Link]

-

Goldmann, A., Message, B., Tepfer, D., Molyneux, R. J., Duclos, O., Boyer, F. D., Pan, Y. T., & Elbein, A. D. (1996). Biological activities of the nortropane alkaloid, calystegine B2, and analogs: structure-function relationships. Journal of Natural Products, 59(12), 1137-1142. [Link]

-

Scholl, Y., Höke, D., & Dräger, B. (2001). Calystegines in Calystegia sepium derive from the tropane alkaloid pathway. Phytochemistry, 58(6), 883-889. [Link]

-

EFSA Panel on Contaminants in the Food Chain (CONTAM). (2019). Overview of available toxicity data for calystegines. EFSA Journal, 17(1), e05520. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biological activities of the nortropane alkaloid, calystegine B2, and analogs: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening for Pharmacological Chaperones in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological chaperone therapy for Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological chaperone therapy for Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of available toxicity data for calystegines - PubMed [pubmed.ncbi.nlm.nih.gov]

Calystegine B1 chemical structure and properties

An In-Depth Technical Guide to Calystegine B1: Structure, Properties, and Glycosidase Inhibition

Introduction

This compound is a polyhydroxylated nortropane alkaloid, a class of natural products known for their structural similarity to monosaccharides.[1][2] This structural mimicry is the foundation of their biological activity, primarily as potent inhibitors of glycosidase enzymes.[3] Found in various plant families, notably Solanaceae (e.g., potatoes, tomatoes) and Convolvulaceae, calystegines have garnered significant interest from researchers in glycobiology, enzymology, and drug development.[4][5] Their ability to competitively block the active sites of enzymes involved in carbohydrate metabolism makes them valuable tools for studying metabolic pathways and raises possibilities for therapeutic applications, alongside toxicological considerations.[3][4]

This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, biological mechanism of action, and relevant experimental protocols for its study.

Chemical Identity and Structure

This compound is a tetrahydroxylated derivative of a nortropane skeleton. The specific stereochemistry and placement of its four hydroxyl groups are crucial for its biological specificity.

-

Chemical Structure: The core structure is an 8-azabicyclo[3.2.1]octane ring system. The defining features of this compound are the four hydroxyl groups at specific positions, giving it a three-dimensional conformation that resembles a sugar molecule.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | (1R,2S,3R,5S,6R)-8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol | [4] |

| CAS Number | 127414-86-2 | [4][6] |

| Molecular Formula | C₇H₁₃NO₄ | [4][6] |

| Molecular Weight | 175.18 g/mol | [4][6] |

| Synonyms | Nortropane Alkaloid |[2][5] |

Physicochemical and Analytical Properties

The polyhydroxylated and nitrogenous nature of this compound dictates its physical properties and the analytical methods required for its characterization.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White or light yellow powder | [5] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. Expected to have good solubility in water and methanol due to its polar nature. | [5] |

| Boiling Point | 379.8 °C at 760 mmHg | [4] |

| Density | 1.72 g/cm³ | [4] |

| Predicted LogP | -1.72 | [4] |

| Storage | Store desiccated at 2-8 °C for long-term stability (up to 24 months). |[6] |

Analytical Characterization

The definitive identification and quantification of this compound rely on chromatographic and spectrometric techniques.

-

Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for analysis.[7][8] Using electrospray ionization (ESI) in positive mode, this compound is typically detected as the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is used for structural confirmation, with fragmentation patterns involving sequential losses of water (H₂O) and cleavages of the bicyclic ring system.[9][10]

-

Gas Chromatography (GC-MS): GC-MS can also be used but requires derivatization of the polar hydroxyl groups to increase volatility.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the initial structure elucidation of novel calystegines. The spectra are complex due to the bicyclic structure, but 2D NMR techniques (COSY, HSQC, HMBC) allow for the complete assignment of proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.[3]

Caption: Standard workflow for the analysis of this compound.

Biological Activity and Mechanism of Action

The primary biological function of this compound is the potent and selective inhibition of glycosidase enzymes.

Mechanism of Inhibition

This compound acts as a competitive inhibitor . Its structure, mimicking that of a natural sugar substrate, allows it to bind to the enzyme's active site. However, due to its stable, non-hydrolyzable nature, it cannot be processed by the enzyme. This occupation of the active site prevents the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity. The inhibition is reversible and concentration-dependent.

Caption: Mechanism of competitive glycosidase inhibition.

Enzyme Specificity

This compound exhibits selectivity for certain glycosidases. Its most notable activity is against β-glucosidases.

Table 3: Glycosidase Inhibition Profile of this compound

| Enzyme | Source | Inhibition Type | Kᵢ Value (µM) | Source(s) |

|---|---|---|---|---|

| β-Glucosidase | Human Liver | Competitive | 10 | [5] |

| β-Glucosidase | Rat Liver | Competitive | 1.9 | [5] |

| β-Glucosidase | Bovine Liver | Competitive | 150 | [5] |

| α-Glucosidase | Rice | Noncompetitive | 0.9 | [5] |

| α-Galactosidase | Coffee Bean | Weak Inhibition | >100 (estimated) |[1][5] |

The potent inhibition of mammalian β-glucosidase suggests that consumption of foods rich in this compound could impact metabolic processes and raises toxicological concerns if ingested in large quantities.[5]

Occurrence and Biosynthesis

This compound is a plant secondary metabolite.

-

Natural Sources: It is found in the roots, tubers, leaves, and fruits of plants in the Solanaceae family (potato, eggplant, tomato, bell peppers) and the Convolvulaceae family (sweet potato, bindweed).[5][7][11]

-

Biosynthesis: Calystegines are derived from the tropane alkaloid pathway. The biosynthesis begins with putrescine and shares several enzymatic steps with the formation of other tropane alkaloids like hyoscyamine. A key branch point is the reduction of tropinone to pseudotropine (3β-tropanol), which serves as the direct precursor to the calystegine skeleton. Subsequent demethylation and a series of hydroxylation steps yield the various calystegine structures, including B1.

Experimental Protocols

Protocol 1: Extraction and Purification of Calystegines from Plant Material

This protocol describes a general method for enriching calystegines from plant tissue, based on their cationic nature at acidic pH.

Rationale: Alkaloids are basic compounds that become protonated and water-soluble at low pH. This property is exploited for extraction into an acidic aqueous phase. Ion-exchange chromatography then separates the cationic alkaloids from neutral and anionic compounds.

Methodology:

-

Homogenization: Homogenize fresh plant material (e.g., 50 g of potato peels) in 200 mL of 0.5 M H₂SO₄.

-

Extraction: Stir the slurry for 4 hours at room temperature.

-

Clarification: Centrifuge the homogenate at 10,000 x g for 20 minutes. Collect the supernatant.

-

Cation-Exchange Chromatography:

-

Load the acidic supernatant onto a strong cation-exchange column (e.g., Dowex 50WX8, H⁺ form) pre-equilibrated with 0.1 M H₂SO₄.

-

Wash the column extensively with deionized water to remove sugars, organic acids, and other non-retained compounds.

-

Elute the bound alkaloids with 2 M NH₄OH.

-

-

Solvent Removal: Evaporate the ammoniacal eluate to dryness under reduced pressure to obtain the crude alkaloid fraction containing calystegines.

-

Further Purification (Optional): The crude extract can be further purified by solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[12][13]

Protocol 2: In Vitro β-Glucosidase Inhibition Assay

This protocol uses the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) to measure β-glucosidase activity and its inhibition by this compound.[14][15]

Rationale: β-glucosidase hydrolyzes the colorless pNPG to glucose and p-nitrophenol (pNP). Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which is bright yellow and can be quantified by measuring its absorbance at ~405 nm. The reduction in the rate of color formation is proportional to the level of enzyme inhibition.

Materials:

-

β-Glucosidase from almonds or other source.

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG), 10 mM in assay buffer.

-

Assay Buffer: 50 mM sodium acetate buffer, pH 5.0.

-

Stop Solution: 1 M sodium carbonate (Na₂CO₃).

-

This compound stock solution in assay buffer.

-

96-well microplate and microplate reader.

Methodology:

-

Assay Setup: In the wells of a 96-well plate, prepare reactions by adding:

-

50 µL of 50 mM sodium acetate buffer (pH 5.0).

-

25 µL of this compound solution at various concentrations (or buffer for control).

-

25 µL of a diluted β-glucosidase enzyme solution.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at the desired temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of 10 mM pNPG solution to all wells to start the reaction.

-

Incubation: Incubate the plate for a fixed time (e.g., 20 minutes) at 37 °C. The time should be chosen to ensure the reaction in the uninhibited control remains within the linear range.

-

Reaction Termination: Add 100 µL of 1 M Na₂CO₃ solution to each well to stop the reaction and develop the yellow color.

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

-

Calculation:

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Abs_inhibitor / Abs_control)] * 100

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Potential Applications and Toxicological Relevance

The potent glycosidase inhibitory activity of this compound makes it a molecule of dual interest.

-

Research Tool: As a selective inhibitor, it is a valuable chemical probe for studying the role of β-glucosidases in various biological systems. It can be used to induce a chemical phenocopy of certain lysosomal storage diseases in cell culture or animal models, aiding in the study of disease pathology.

-

Therapeutic Potential: Inhibition of glycosidases in the human intestine can slow the digestion of complex carbohydrates, reducing the post-meal spike in blood glucose. This mechanism is utilized by some anti-diabetic drugs. While Calystegine B2 appears more potent against key intestinal enzymes, the general class of compounds remains of interest for metabolic disease research.[16]

-

Toxicology: The presence of calystegines in common food plants like potatoes is a subject of toxicological assessment. While normal consumption levels are considered safe, high concentrations, potentially found in spoiled or greening potatoes, could pose a risk by disrupting normal carbohydrate metabolism.[3][5]

References

-

ResearchGate. (2013). β-Glucosidase activity determination protocol? Retrieved from [Link]

-

ResearchGate. (n.d.). β-GLUCOSIDASE. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... Retrieved from [Link]

-

Scribd. (n.d.). β-Glucosidase Activity Assay Protocol. Retrieved from [Link]

-

BioCrick. (n.d.). This compound | CAS:127414-86-2. Retrieved from [Link]

-

Molyneux, R. J., et al. (1991). Calystegins, a novel class of alkaloid glycosidase inhibitors. Archives of Biochemistry and Biophysics. Retrieved from [Link]

-

Azemi, M. E., et al. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of six calystegines... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Calystegine. PubChem Compound Summary. Retrieved from [Link]

-

Binaglia, M., et al. (2018). Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry. Food Chemistry. Retrieved from [Link]

-

Li, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Calystegine B3. PubChem Compound Summary. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview about the extraction and purification protocol... Retrieved from [Link]

-

ResearchGate. (n.d.). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Calystegine B5 (FDB015261). Retrieved from [Link]

-

MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

-

Zhang, F., et al. (2020). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Smith, C. J., et al. (2010). Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

-

Krsnik, M., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides. Journal of the Serbian Chemical Society. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0018178). Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of calystegines A 3 , B 1 , and B 2. Retrieved from [Link]

-

LCI. (2017). Tropane Alkaloids and Calystegines. Retrieved from [Link]

-

Schering, L., et al. (2013). Inhibition of human intestinal α-glucosidases by calystegines. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

EFSA. (2019). Overview of available toxicity data for calystegines. EFSA Supporting Publications. Retrieved from [Link]

-

ResearchGate. (2025). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. Retrieved from [Link]

- Google Patents. (n.d.). US5684155A - Process for the extraction and purification of alkaloids.

Sources

- 1. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calystegine B2 | C7H13NO4 | CID 124434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dihydroxynortropane alkaloids from calystegine-producing plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. This compound | CAS:127414-86-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. alfachemic.com [alfachemic.com]

- 7. Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lci-koeln.de [lci-koeln.de]

- 9. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mjcce.org.mk [mjcce.org.mk]

- 11. brieflands.com [brieflands.com]

- 12. researchgate.net [researchgate.net]

- 13. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. ContaminantDB: Calystegine B2 [contaminantdb.ca]

An In-Depth Technical Guide to the Biological Activity of Calystegine B1

Abstract

Calystegine B1 is a polyhydroxylated nortropane alkaloid found in various plants, including those from the Solanaceae and Convolvulaceae families. Structurally analogous to monosaccharides, calystegines are potent inhibitors of glycosidase enzymes. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action as a glycosidase inhibitor. We will delve into its therapeutic potential in metabolic disorders, lysosomal storage diseases, and oncology. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data analysis, and insights into the structure-activity relationships that govern its function.

Introduction: The Chemical and Biological Landscape of this compound

Calystegines are a class of naturally occurring polyhydroxylated alkaloids characterized by a nortropane skeleton.[1] This unique structure, featuring a nitrogen atom at the bridgehead, confers a three-dimensional arrangement that mimics the oxocarbenium ion transition state of glycosidase-catalyzed reactions. This structural mimicry is the foundation of their biological activity.

Calystegines are broadly classified into three main groups based on their degree of hydroxylation: A (trihydroxy), B (tetrahydroxy), and C (pentahydroxy).[1] this compound, a member of the B group, has garnered significant scientific interest due to its specific and potent inhibitory effects on certain glycosidases. These enzymes are critical for a vast array of biological processes, from digestion to the post-translational modification of proteins. Consequently, the ability of this compound to modulate their activity opens up numerous avenues for therapeutic intervention.

Core Mechanism of Action: Potent and Selective Glycosidase Inhibition

The primary mechanism through which this compound exerts its biological effects is the inhibition of glycosidase enzymes. These enzymes are responsible for hydrolyzing glycosidic bonds in carbohydrates and glycoconjugates. The inhibition of these enzymes can have profound physiological consequences.

This compound is a potent competitive inhibitor of β-glucosidase from various mammalian sources.[2] Competitive inhibition implies that this compound binds to the active site of the enzyme, directly competing with the natural substrate. The strength of this inhibition varies depending on the species from which the enzyme is derived.[2] The addition of a hydroxyl group at the C6exo position in this compound enhances its inhibitory potential towards β-glucosidase and β-galactosidase.[3]

Quantitative Analysis of Glycosidase Inhibition

The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). The following table summarizes the reported inhibitory constants (Ki) of this compound against β-glucosidases from different mammalian livers.

| Enzyme Source | Ki (μM) | Inhibition Type |

| Bovine Liver | 150 | Competitive |

| Human Liver | 10 | Competitive |

| Rat Liver | 1.9 | Competitive |

Data compiled from Molyneux et al., 1999.[2][4]

Causality Behind Experimental Choices: The selection of enzymes from different mammalian sources (bovine, human, rat) is a strategic choice in preclinical drug development. It allows researchers to assess the potential for inter-species variability in drug response, which can be critical for predicting human efficacy and toxicity from animal models. The determination of the inhibition type (competitive) provides crucial information about the mechanism of action, suggesting that the inhibitor directly interacts with the enzyme's active site.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

To ensure the trustworthiness and reproducibility of research findings, a well-defined and validated experimental protocol is paramount. The following is a detailed, step-by-step methodology for a standard colorimetric in vitro α-glucosidase inhibition assay.[5][6][7]

Principle of the Assay

This assay is based on the ability of α-glucosidase to hydrolyze the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP).[6][7] The production of pNP, which is a yellow-colored compound, can be quantified spectrophotometrically at 405 nm.[5] The presence of an inhibitor, such as this compound, will reduce the rate of pNPG hydrolysis, leading to a decrease in the absorbance signal.

Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (or other test compounds)

-

50 mM Phosphate buffer (pH 6.8)[5]

-

1 M Sodium carbonate (Na2CO3)[5]

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology

-

Preparation of Solutions:

-

Assay Procedure:

-

To each well of a 96-well microplate, add 20 µL of the test compound solution (or buffer for control).

-

Add 20 µL of the α-glucosidase solution to each well.

-

Incubate the plate at 37°C for 5 minutes.[5]

-

Initiate the reaction by adding 20 µL of the pNPG solution to each well.[5]

-

Incubate the plate at 37°C for 20 minutes.[5]

-

Terminate the reaction by adding 50 µL of 1 M Na2CO3 solution to each well.[5]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader.[5]

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

-

Abs_control is the absorbance of the well with buffer instead of the test compound.

-

Abs_sample is the absorbance of the well with the test compound.

-

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Cellular and In Vivo Biological Activities and Therapeutic Potential

The potent glycosidase inhibitory activity of this compound translates into significant biological effects at the cellular and organismal levels, suggesting a broad range of therapeutic applications.

Management of Diabetes Mellitus

One of the most explored therapeutic avenues for this compound is in the management of diabetes mellitus.[9] α-Glucosidases in the small intestine are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[6] By inhibiting these enzymes, this compound can delay carbohydrate digestion and reduce the rate of glucose absorption, thereby mitigating postprandial hyperglycemia, a key feature of type 2 diabetes.[10]

Recent studies have shown that calystegines can protect human adipose-derived stromal cells from hyperglycemia-induced dysfunction.[11] This protective effect is associated with a reduction in oxidative and endoplasmic reticulum (ER) stress, a decrease in inflammation, and the promotion of the PI3K/AKT/mTOR signaling pathway.[11][12] In animal models of diabetes, calystegine extracts have been shown to reduce blood glucose levels and improve lipid profiles.[9] Furthermore, these extracts demonstrated a protective effect on the pancreas in streptozotocin-induced diabetic mice, minimizing damage to the β-cells of the islets of Langerhans and stimulating their regeneration.[9]

Potential in Lysosomal Storage Diseases (LSDs)

Lysosomal storage diseases are a group of inherited metabolic disorders caused by the deficiency of specific lysosomal enzymes.[13][14] This leads to the accumulation of undigested or partially digested macromolecules within the lysosomes, resulting in cellular dysfunction and multi-organ pathology.[15]

This compound's ability to inhibit specific glycosidases makes it a potential candidate for substrate reduction therapy (SRT) in certain LSDs. SRT aims to reduce the biosynthesis of the substrate that accumulates due to the enzyme deficiency, thereby alleviating the cellular storage burden. For example, the inhibition of β-glucosidase by this compound could be relevant for Gaucher disease, which is caused by a deficiency in glucocerebrosidase (a type of β-glucosidase).[16] Additionally, some calystegines have shown specific inhibition of α-galactosidase, suggesting potential applications in Fabry's disease.[3]

Signaling Pathway: this compound in Hyperglycemia-Induced Cellular Stress

Caption: this compound mitigates hyperglycemia-induced cellular stress.

Emerging Roles in Oncology

The role of this compound in cancer is an emerging area of research. Altered glucose metabolism is a hallmark of many cancer cells, which exhibit increased glycolysis even in the presence of oxygen (the Warburg effect). While the direct effects of this compound on cancer cell metabolism are still under investigation, its influence on glycosidases could be significant. Many proteins involved in cancer progression, such as cell surface receptors and adhesion molecules, are glycoproteins. The proper folding and function of these proteins depend on a series of modifications in the endoplasmic reticulum and Golgi apparatus, which are catalyzed by glycosidases. Inhibition of these enzymes could potentially disrupt these processes and interfere with cancer cell growth and metastasis.

It is important to note that the relationship between B vitamins and cancer is complex, with some studies suggesting that high doses of vitamin B1 may have a growth-inhibitory effect on cancer cells.[17][18][19] While this compound is not a vitamin, its metabolic effects warrant further investigation in the context of cancer biology.

Conclusion and Future Directions

This compound is a compelling natural product with well-defined biological activity as a potent and selective glycosidase inhibitor. Its mechanism of action provides a strong rationale for its potential therapeutic application in a range of diseases, most notably diabetes mellitus and lysosomal storage disorders. The ability to modulate carbohydrate metabolism and cellular stress pathways underscores its significance as a lead compound for drug development.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.

-

In Vivo Efficacy and Safety: Rigorous preclinical studies in relevant animal models are needed to establish the long-term efficacy and safety of this compound. While some studies suggest low toxicity, comprehensive toxicological assessments are required.[9]

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Novel Mechanisms: Further investigation into the effects of this compound on other cellular pathways, particularly in the context of cancer and neurodegenerative diseases, may reveal novel therapeutic opportunities.

References

-

In vitro α-glucosidase inhibitory assay. (2018). protocols.io. [Link]

-

In vitro α-amylase and α-glucosidase inhibitory assay. (2019). protocols.io. [Link]

-

Molyneux, R. J., et al. (1999). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. PubMed. [Link]

-

Salehi, B., et al. (2017). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PubMed Central. [Link]

-

Asano, N., et al. (2003). Alkaloid Glycosidase Inhibitors. PubMed Central. [Link]

-

In vitro α-glucosidase inhibitory assay. (2018). protocols.io. [Link]

-

Bourebaba, N., et al. (2022). Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway. PubMed Central. [Link]

-

Bourebaba, L., et al. (2016). Evaluation of antidiabetic effect of total calystegines extracted from Hyoscyamus albus. PubMed. [Link]

-

Kato, A., et al. (2001). Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities. PubMed. [Link]

-

Khan, H., et al. (2022). Alkaloidal Phytoconstituents for Diabetes Management: Exploring the Unrevealed Potential. PubMed Central. [Link]

-

Promoting effect of total calystegine extract on hyperglycemia-mediated... ResearchGate. [Link]

-

Asano, N., et al. (1997). Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. PubMed. [Link]

-

IC 50 value (mg/mL) of the α-glucosidase inhibition using different substrates. ResearchGate. [Link]

-

Tepfer, D., et al. (1998). Biological activities of the nortropane alkaloid, calystegine B2, and analogs: structure-function relationships. PubMed. [Link]

-

Structures of calystegines A 3 , B 1 , and B 2. ResearchGate. [Link]

-

Hanberry, B. S., et al. (2014). High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate. PubMed Central. [Link]

-

Overview of available toxicity data for calystegines. ResearchGate. [Link]

-

Al-Hassnan, Z. N., & Al-Owain, M. (2023). Lysosomal Storage Disease. NCBI Bookshelf. [Link]

-

Calderón-Ospina, C. A., & Nava-Mesa, M. O. (2022). Mechanisms of action of vitamin B1 (thiamine), B6 (pyridoxine), and B12 (cobalamin) in pain: a narrative review. PubMed. [Link]

-

Lysosomal Storage Disease. Creative Diagnostics. [Link]

-

What is thiamine (Vitamin B1) mechanism of action? Consensus. [Link]

-

Sun, A. (2018). Lysosomal storage diseases. ScienceOpen. [Link]

-

Boros, L. G. (2016). The role of thiamine in cancer: possible genetic and cellular signaling mechanisms. PubMed. [Link]

-

High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate. ResearchGate. [Link]

-

Patel, D. P., & Varghese, R. (2024). Vitamin B1 (Thiamine). NCBI Bookshelf. [Link]

-

Zastre, J. A., et al. (2013). Linking vitamin B1 with cancer cell metabolism. PubMed Central. [Link]

-

Attaye, I., et al. (2024). Recent Advances on the Role of B Vitamins in Cancer Prevention and Progression. MDPI. [Link]

-

Parenti, G., et al. (2020). The rapidly evolving view of lysosomal storage diseases. PubMed Central. [Link]

-

New Insights into Lysosomal Storage Diseases' Pathophysiology is Changing Treatment. CheckRare. [Link]

-

Biochemical mechanism of action of vitamin B1 (thiamine). Modified and... ResearchGate. [Link]

-

Lycopene as a Therapeutic Agent against Aflatoxin B1-Related Toxicity: Mechanistic Insights and Future Directions. MDPI. [Link]

Sources

- 1. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In vitro α-glucosidase inhibitory assay [protocols.io]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Evaluation of antidiabetic effect of total calystegines extracted from Hyoscyamus albus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 11. Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lysosomal Storage Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. The rapidly evolving view of lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of thiamine in cancer: possible genetic and cellular signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Calystegine B1: A Technical Guide to its Mechanism of Action as a Glycosidase Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Calystegine B1, a polyhydroxylated nortropane alkaloid, represents a significant class of natural compounds with potent and specific glycosidase inhibitory activity. Its structural mimicry of monosaccharide substrates allows it to interact with the active sites of key metabolic enzymes, making it a valuable tool for biomedical research and a promising scaffold for therapeutic drug design. This technical guide provides a comprehensive analysis of this compound's mechanism of action, focusing on its target specificity, the kinetics of inhibition, and the structural basis for its interaction with glycosidases. We further detail robust, field-proven experimental protocols for characterizing its inhibitory profile and discuss the critical structure-activity relationships that govern its potency and selectivity. This document is intended for researchers, biochemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: The Significance of Glycosidase Inhibition

Glycoside hydrolases, or glycosidases, are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their roles are fundamental to a vast array of biological processes, from the digestion of dietary starches to the post-translational modification of proteins (glycoprotein processing). Consequently, the modulation of glycosidase activity with specific inhibitors has profound therapeutic implications. Inhibitors can correct metabolic imbalances, combat viral infections, and potentially treat genetic disorders.

This compound belongs to the calystegines, a family of polyhydroxylated nortropane alkaloids found in plants of the Solanaceae and Convolvulaceae families, including common vegetables like potatoes and eggplants[1][2]. As iminosugar analogues, their nitrogen-containing core and stereochemically arranged hydroxyl groups make them excellent mimics of the natural sugar substrates of glycosidases. This compound has emerged as a particularly potent inhibitor of specific mammalian glycosidases, making it a subject of intense study. This guide elucidates the precise molecular mechanisms that underpin its inhibitory function.

Molecular Profile and Target Specificity

This compound is a tetrahydroxylated nortropane alkaloid[3]. Its defining feature is a bicyclic structure with a nitrogen atom at the bridgehead, adorned with multiple hydroxyl groups. This arrangement allows it to fit snugly into the active sites of glycosidases that recognize specific sugar moieties.

The inhibitory activity of this compound is not uniform across all glycosidases. Its potency is highly dependent on the target enzyme's origin and substrate specificity. Extensive enzymatic assays have demonstrated that this compound is a potent inhibitor of β-glucosidases and, to a lesser extent, α-galactosidases [4]. The addition of a hydroxyl group at the C6exo position, as seen in this compound, enhances its inhibitory potential towards β-glucosidase and β-galactosidase while reducing its effect on α-galactosidase[5].

Data Presentation: Inhibitory Potency (Kᵢ) of this compound

The inhibitory constant (Kᵢ) is a quantitative measure of an inhibitor's potency; a lower Kᵢ value indicates a tighter binding to the enzyme and thus, higher potency.

| Target Enzyme | Source Organism | Inhibition Constant (Kᵢ) in µM | Inhibition Type | Reference |

| β-Glucosidase | Human Liver | 10 | Competitive | [1][2] |

| β-Glucosidase | Rat Liver | 1.9 | Competitive | [1][2] |

| β-Glucosidase | Bovine Liver | 150 | Competitive | [1][2] |

| β-Glucosidase | Almond | 3 | Competitive | [4] |

| α-Galactosidase | Coffee Bean | 7 | Competitive | [4] |

Table 1: Summary of reported inhibitory constants (Kᵢ) for this compound against various glycosidases. The data clearly shows a strong preference for β-glucosidases, with significant potency variations between species.

Core Mechanism: Competitive Inhibition

Kinetic studies have consistently shown that this compound functions as a competitive inhibitor [1][2]. This is the most common mechanism for inhibitors that are structural analogues of the substrate.

Causality of Competitive Inhibition: In a competitive inhibition model, the inhibitor (this compound) and the natural substrate vie for binding to the same location: the enzyme's active site[][7]. Because of its structural resemblance to a sugar molecule, this compound can bind reversibly to the active site. However, since it is not the true substrate, the enzyme cannot process it, and no product is formed. The inhibitor effectively "occupies" the enzyme, preventing the substrate from binding and catalysis from occurring. A key characteristic of competitive inhibition is that it can be overcome by increasing the concentration of the substrate, which will outcompete the inhibitor for binding to the active site[8][9].

Caption: Mechanism of Competitive Inhibition by this compound.

Structural Basis of Interaction

The efficacy of this compound as a competitive inhibitor is rooted in its ability to mimic the transition state of the glycosyl cation intermediate formed during the hydrolysis of the natural substrate[3]. X-ray crystallography studies of related inhibitors complexed with glycosidases reveal the precise interactions that stabilize this binding[10].

The key interactions involve:

-

Hydrogen Bonding: The multiple hydroxyl groups on the this compound molecule form a network of hydrogen bonds with polar amino acid residues (e.g., Aspartic Acid, Glutamic Acid, Tyrosine) within the enzyme's active site[11].

-

Protonation of Nitrogen: The bridgehead nitrogen atom is typically protonated at physiological pH. This positive charge can form a crucial ionic interaction with a negatively charged carboxylate group of a catalytic residue (often an aspartate or glutamate) in the active site, further anchoring the inhibitor[3].

It is speculated that for β-glucosidase inhibition, the equatorial hydroxyl groups at the C2 and C3 positions are essential for binding, while the exo hydroxyl group at the C6 position is protonated by an acidic group in the active site, mimicking the catalytic mechanism[3].

Experimental Protocols for Characterization

To validate the mechanism and quantify the potency of this compound, a series of well-defined experiments are necessary. These protocols form a self-validating system where kinetic data predicts a binding model that is then confirmed by structural analysis.

Enzyme Kinetics Assay for Determining Kᵢ and Inhibition Type

This protocol is designed to determine the mode of inhibition and calculate the Kᵢ value. The principle relies on measuring the rate of an enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor.

Causality of Experimental Design: A chromogenic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG), is chosen because its hydrolysis by β-glucosidase yields p-nitrophenol, a yellow compound that can be easily quantified by measuring absorbance at ~405 nm[12]. This provides a direct and continuous measure of enzyme activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM phosphate buffer at the optimal pH for the target enzyme (e.g., pH 7.0)[12].

-

Enzyme Stock Solution: Prepare a concentrated stock of β-glucosidase in assay buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Substrate (pNPG) Stock Solution: Prepare a 10 mM stock solution of pNPG in assay buffer.

-

Inhibitor (this compound) Stock Solution: Prepare a 1 mM stock solution of this compound in assay buffer. Perform serial dilutions to create a range of concentrations (e.g., 0 µM to 100 µM).

-

-

Assay Execution (96-well plate format):

-

Set up a matrix of reactions. Each row will have a fixed inhibitor concentration, and each column will have a fixed substrate concentration.